molecular formula C6H6N2O2 B1297798 6-Methylpyrazine-2-carboxylic acid CAS No. 5521-61-9

6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798
CAS No.: 5521-61-9
M. Wt: 138.12 g/mol
InChI Key: YDSUJIRXXROKQG-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazine, characterized by a carboxylic acid group at the second position and a methyl group at the sixth position of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

6-Methylpyrazine-2-carboxylic acid has several applications in scientific research:

Safety and Hazards

6-Methylpyrazine-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-Methylpyrazine-2-carboxylic acid research are promising. For example, a high-yield and plasmid-free biocatalysis process for the environmentally friendly production of MPCA has been developed, paving the way for the commercial production of MPCA in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methylpyrazine-2-carboxylic acid involves the oxidation of 2,6-dimethylpyrazine. The process typically includes the following steps:

    Oxidation Reaction: 2,6-Dimethylpyrazine is dissolved in water and heated to 70°C. Potassium permanganate (KMnO4) in water is added dropwise to the solution. The mixture is stirred and heated overnight.

    Filtration and Acidification: After cooling to room temperature, the manganese dioxide (MnO2) cake is filtered and washed with water. The filtrate is acidified with hydrochloric acid (HCl) to a pH of 1.5.

    Extraction and Drying: The acidified solution is extracted with ethyl acetate, and the organic layer is dried over magnesium sulfate (MgSO4).

Industrial Production Methods: In industrial settings, the preparation of this compound can involve catalytic oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst. The catalyst typically consists of gamma-alumina (γ-Al2O3) and metallic oxides such as manganese, vanadium, titanium, or strontium. The reaction is carried out at temperatures ranging from 150°C to 350°C .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, often using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Further oxidized derivatives of pyrazine.

    Reduction: 6-Methylpyrazine-2-methanol.

    Substitution: Esters or amides of this compound.

Mechanism of Action

The mechanism of action of 6-Methylpyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting bacterial enzymes .

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: Another pyrazine derivative with two methyl groups at positions 2 and 5.

    2-Methylpyrazine: A simpler derivative with a single methyl group at position 2.

    Pyrazine-2-carboxylic acid: A derivative with a carboxylic acid group at position 2 but no methyl group.

Uniqueness: 6-Methylpyrazine-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

6-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUJIRXXROKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203709
Record name 6-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-61-9
Record name 6-Methylpyrazine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 6-METHYLPYRAZINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL6N911F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Reaction of 6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-oxo-propoxy)-benzoyl-amino]-adamantan-1-yl}-amide with MeMgBr in THF or ether at 0° C. could yield the title compound, 6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-hydroxy-2-methylpropoxy)-benzoylamino]-adamantan-1-yl}-amide.
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6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-oxo-propoxy)-benzoyl-amino]-adamantan-1-yl}-amide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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